N-{2-oxo-2-[4-(2-pyrimidinyl)piperazino]ethyl}-2-pyrazinecarboxamide N-{2-oxo-2-[4-(2-pyrimidinyl)piperazino]ethyl}-2-pyrazinecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14795384
InChI: InChI=1S/C15H17N7O2/c23-13(11-20-14(24)12-10-16-4-5-17-12)21-6-8-22(9-7-21)15-18-2-1-3-19-15/h1-5,10H,6-9,11H2,(H,20,24)
SMILES:
Molecular Formula: C15H17N7O2
Molecular Weight: 327.34 g/mol

N-{2-oxo-2-[4-(2-pyrimidinyl)piperazino]ethyl}-2-pyrazinecarboxamide

CAS No.:

Cat. No.: VC14795384

Molecular Formula: C15H17N7O2

Molecular Weight: 327.34 g/mol

* For research use only. Not for human or veterinary use.

N-{2-oxo-2-[4-(2-pyrimidinyl)piperazino]ethyl}-2-pyrazinecarboxamide -

Specification

Molecular Formula C15H17N7O2
Molecular Weight 327.34 g/mol
IUPAC Name N-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]pyrazine-2-carboxamide
Standard InChI InChI=1S/C15H17N7O2/c23-13(11-20-14(24)12-10-16-4-5-17-12)21-6-8-22(9-7-21)15-18-2-1-3-19-15/h1-5,10H,6-9,11H2,(H,20,24)
Standard InChI Key GWLIBEBNELSJDU-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=NC=CC=N2)C(=O)CNC(=O)C3=NC=CN=C3

Introduction

N-{2-oxo-2-[4-(2-pyrimidinyl)piperazino]ethyl}-2-pyrazinecarboxamide is a synthetic organic compound with potential applications in medicinal chemistry. Its structure incorporates a pyrazinecarboxamide backbone, a piperazine ring substituted with a pyrimidinyl group, and an oxoethyl linker. This unique configuration suggests potential biological activity, particularly in areas such as enzyme inhibition, anti-inflammatory effects, and cytotoxicity.

Synthesis and Characterization

The synthesis of N-{2-oxo-2-[4-(2-pyrimidinyl)piperazino]ethyl}-2-pyrazinecarboxamide typically involves:

  • Formation of the Piperazine Derivative: Alkylation of piperazine with chloroacetyl chloride to produce an intermediate.

  • Coupling Reaction: Reaction of the intermediate with pyrazine derivatives under basic conditions (e.g., sodium ethoxide in ethanol).

  • Purification: The crude product is purified via crystallization or chromatography.

Characterization techniques include:

  • NMR Spectroscopy: To confirm structural integrity and identify tautomeric forms.

  • Mass Spectrometry (MS): To verify molecular weight.

  • X-ray Crystallography: For structural elucidation and confirmation of stereochemistry.

Enzyme Inhibition

The compound's structure suggests potential as a selective cyclooxygenase (COX) inhibitor, particularly COX-2, due to its heterocyclic components and flexible linker. Similar compounds have demonstrated significant anti-inflammatory properties by selectively targeting COX enzymes .

Antimicrobial Activity

Pyrazine derivatives are known for their antimicrobial properties. The incorporation of a pyrimidinyl group may enhance this activity by facilitating interactions with microbial enzymes .

Cytotoxicity

Preliminary studies on related compounds indicate moderate cytotoxicity against cancer cell lines, suggesting potential applications in oncology .

Mechanism of Action

The compound likely interacts with biological targets through:

  • Hydrogen Bonding: Facilitated by the carbonyl groups and nitrogen atoms in the heterocycles.

  • π-π Interactions: Between the aromatic rings and active site residues in target proteins.

  • Electrostatic Interactions: Due to the electron-rich pyrimidinyl and pyrazine rings.

Molecular docking studies have shown that similar compounds occupy active sites of enzymes like COX-2, mimicking endogenous substrates .

Comparative Analysis

FeatureN-{2-oxo-...ethyl}-pyrazinecarboxamideRelated Compounds (e.g., COX Inhibitors)
SelectivityLikely COX-2 selectiveVariable
CytotoxicityModerateRanges from low to high
Synthesis ComplexityModerateVaries
Potential ApplicationsAnti-inflammatory, antimicrobialAnti-inflammatory, analgesic

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